(5-Phenylpyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1820687-78-2 . It has a molecular weight of 257.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 257.16 . The InChI code, which represents its molecular structure, is1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H
.
Scientific Research Applications
Antidepressant-like Activity
(J. Sniecikowska et al., 2019) have identified (5-Phenylpyridin-3-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, showing promising antidepressant-like activity. These derivatives demonstrated robust stimulation of ERK1/2 phosphorylation and high efficacy in rat models.
Antibacterial and Antifungal Activity
The synthesis and biological evaluation of (5-Phenylpyridin-3-yl)methanamine derivatives have shown significant antibacterial and antifungal properties. This is illustrated in the work by (B. G. Rao et al., 2013), where the synthesized compound exhibited acceptable results in combating microbial infections.
Photocytotoxicity in Cancer Therapy
Research by (Uttara Basu et al., 2015) has shown that Iron(III) complexes involving (5-Phenylpyridin-3-yl)methanamine can result in enhanced cellular uptake and remarkable photocytotoxicity, making them potential candidates for cancer therapy.
Antitumor Activity
A 2022 study by (Qiangsheng Zhang et al.) revealed that certain derivatives of (5-Phenylpyridin-3-yl)methanamine showed significant inhibition of tumor cell proliferation and induced apoptosis in cancer cells, suggesting their potential as selective PRMT6 inhibitors for cancer therapy.
Properties
IUPAC Name |
(5-phenylpyridin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQLQLQJRVZVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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